2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
CAS No.: 13600-42-5
Cat. No.: VC21062318
Molecular Formula: C7HCl2F3N2
Molecular Weight: 240.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13600-42-5 |
---|---|
Molecular Formula | C7HCl2F3N2 |
Molecular Weight | 240.99 g/mol |
IUPAC Name | 2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C7HCl2F3N2/c8-5-1-4(7(10,11)12)3(2-13)6(9)14-5/h1H |
Standard InChI Key | WRXXBTBGBXYHSG-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F |
Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)C#N)C(F)(F)F |
Introduction
Chemical Properties and Structure
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is characterized by its specific chemical identifiers and physical properties that make it valuable for various applications.
Basic Chemical Information
Property | Information |
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IUPAC Name | 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile |
CAS Number | 13600-42-5 |
Molecular Formula | C7HCl2F3N2 |
Molecular Weight | 241.00 g/mol |
Melting Point | 38–40°C |
The compound features a pyridine ring with two chlorine atoms at the 2 and 6 positions, a trifluoromethyl group at position 4, and a nitrile group. This structural arrangement contributes significantly to its chemical reactivity and biological interactions.
Physical Characteristics
The physical state of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is typically a crystalline solid at room temperature. Its relatively low melting point allows for easier handling in laboratory settings. The presence of the trifluoromethyl group enhances its lipophilicity, which is an important factor for its applications in biological systems, particularly in terms of membrane permeability.
Synthesis and Preparation Methods
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile involves specific reaction pathways that can be implemented both in laboratory settings and industrial production.
Laboratory Synthetic Routes
The primary laboratory synthesis method typically involves the reaction of 2,6-dichloronicotinonitrile with trifluoromethylating agents under controlled conditions. Common approaches include:
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Reaction with trifluoromethyl iodide in the presence of a base such as potassium carbonate
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Copper-mediated trifluoromethylation using CF3I or other trifluoromethyl sources
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Palladium-catalyzed cross-coupling reactions with trifluoromethyl-containing reagents
The reactions generally require anhydrous conditions and careful temperature control to optimize yields and minimize side products.
Industrial Production Methods
For industrial-scale production, the synthetic approaches are typically modified to accommodate larger volumes and enhance efficiency:
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Continuous flow reactors are employed to maintain consistent reaction conditions
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Automated systems monitor and control reaction parameters
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Specialized purification techniques, including industrial chromatography and recrystallization, are utilized to obtain high-purity material
These industrial methods are optimized to maximize yield while maintaining cost-effectiveness for commercial applications.
Chemical Reactions Analysis
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile exhibits diverse reactivity patterns that make it valuable in synthetic chemistry.
Types of Reactions
The compound participates in several important reaction types:
Substitution Reactions
The chlorine atoms at positions 2 and 6 can undergo nucleophilic aromatic substitution with various nucleophiles, including:
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Amines, forming amino-substituted derivatives
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Thiols, producing thioether derivatives
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Alkoxides, resulting in ether linkages
These substitution reactions are particularly valuable for creating libraries of derivatives with modified properties.
Reduction Reactions
The nitrile group can be reduced to form amine derivatives:
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Lithium aluminum hydride reduction in anhydrous ether converts the nitrile to a primary amine
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Partial reduction can yield imine intermediates
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Catalytic hydrogenation provides an alternative pathway to amines
Oxidation Reactions
The compound can undergo specific oxidation reactions:
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Formation of corresponding oxides under appropriate oxidizing conditions
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Transformation to carboxylic acid derivatives under controlled oxidation
Common Reagents and Conditions
Effective reagents for reactions with 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile include:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Substitution | Sodium amide, thiourea | Polar solvents, moderate heating |
Reduction | Lithium aluminum hydride | Anhydrous ether, low temperature |
Oxidation | Potassium permanganate | Acidic or basic medium |
These reaction conditions can be modified to optimize yield and selectivity based on the specific transformation desired.
Biological Activity
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile demonstrates significant biological activity across multiple domains, making it valuable for various biomedical applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 μM |
Enterococcus faecalis | 62.5 - 125 μM |
The compound appears to inhibit bacterial protein synthesis pathways and affect nucleic acid production, contributing to its bactericidal effects.
Antifungal Activity
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile also demonstrates antifungal properties, particularly in reducing biofilm formation in certain fungal species:
Fungal Strain | Biofilm Reduction (%) |
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Candida tropicalis | Up to 90.41% |
Staphylococcus epidermidis | 75 - 83% |
This activity suggests potential applications in treating biofilm-associated infections, which are often resistant to conventional antifungal therapies.
Other Biological Activities
Beyond antimicrobial applications, research has investigated this compound for:
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Potential anti-inflammatory properties
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Interactions with specific nicotinic receptors
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Possible applications in neurological disorders
These areas remain under investigation, with preliminary results indicating promising directions for future research.
Scientific Research Applications
The unique structure and properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile have led to its utilization across multiple scientific disciplines.
Chemistry Applications
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex structures. Its reactive sites allow for selective modifications to create derivatives with tailored properties. The electron-withdrawing nature of both the trifluoromethyl group and the nitrile functionality creates distinctive electronic effects that can be leveraged in designing reaction pathways.
Medicinal Applications
Research in medicinal chemistry has explored this compound's potential in several therapeutic areas:
Drug Development
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile has been investigated as a precursor for synthesizing:
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Androgen receptor antagonists for hormone-related conditions
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Novel antiviral compounds targeting specific viral proteins
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Potential therapeutics for neurological disorders
The trifluoromethyl group enhances metabolic stability and membrane permeability of resulting drug candidates, potentially improving their pharmacokinetic profiles.
Pharmaceutical Research Case Studies
A notable study reviewing FDA-approved drugs containing trifluoromethyl groups highlighted the importance of compounds similar to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile in modern drug development. The review emphasized their therapeutic potential against various diseases due to the unique chemical properties conferred by the trifluoromethyl moiety.
Agricultural Applications
In agricultural research, this compound and its derivatives have shown promise in developing effective crop protection agents:
Agrochemical Development
Research on trifluoromethylpyridines has demonstrated that derivatives of this compound can function as effective insecticides. Field trials have confirmed efficacy against common agricultural pests, suggesting commercial potential in crop protection.
Pest Type | Effectiveness Rating | Comparison to Standard Treatments |
---|---|---|
Lepidoptera | High | Comparable to commercial standards |
Coleoptera | Moderate to High | Effective at similar concentrations |
Hemiptera | Moderate | Requires higher dosages than standards |
Mechanism of Action
Understanding the mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is crucial for optimizing its applications and developing improved derivatives.
Molecular Interactions
The compound's biological activity stems from its ability to interact with specific molecular targets. It can function as a ligand, binding to receptors or enzymes and modulating their activity. In pharmaceutical applications, it may inhibit certain enzymes or receptors, producing therapeutic effects.
The trifluoromethyl group plays a critical role in these interactions by:
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Enhancing lipophilicity and membrane permeability
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Creating strong electron-withdrawing effects that influence binding affinity
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Forming unique electrostatic interactions with target proteins
Structure-Activity Relationships
Research has identified several structural features that contribute to the compound's activity:
These structure-activity relationships guide the rational design of more potent or selective derivatives for specific applications.
Comparison with Similar Compounds
Structural analogs of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile demonstrate how subtle molecular modifications can significantly alter biological and chemical properties.
Structurally Related Compounds
Compound | Key Structural Difference | Effect on Properties |
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2,6-Dichloro-4-(difluoromethyl)nicotinonitrile | Contains difluoromethyl instead of trifluoromethyl | Reduced lipophilicity, moderate antimicrobial properties |
2,6-Dichloro-4-isopropylnicotinonitrile | Isopropyl group instead of trifluoromethyl | Enhanced lipophilicity, improved antifungal activity |
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | Trifluoromethyl at position 5 instead of 4 | Altered electronic distribution, different receptor binding profile |
These comparisons illustrate the importance of the trifluoromethyl group position and identity in determining biological activity.
Functional Group Effects
Different functional groups in place of the nitrile can dramatically alter the compound's properties:
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Carboxylic acid derivatives show increased water solubility but reduced membrane permeability
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Amide derivatives often demonstrate enhanced binding to specific protein targets
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Reduced derivatives (amines) present different hydrogen bonding capabilities and basicity
These functional group modifications provide avenues for fine-tuning properties for specific applications.
Future Research Directions
Research on 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile continues to evolve, with several promising directions for future investigation.
Medicinal Chemistry
Future research in medicinal chemistry may focus on:
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Development of more selective receptor targeting through strategic modifications
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Investigation of activity against resistant bacterial strains
Green Chemistry Approaches
Sustainable synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile represents another important research direction:
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Development of catalytic methods requiring lower energy input
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Exploration of solvent-free or aqueous reaction conditions
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Implementation of continuous flow processes to reduce waste and improve efficiency
Combination Studies
Investigating synergistic effects when combined with other bioactive compounds could yield valuable insights:
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Combination with established antimicrobials to address resistance
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Integration into multi-component drug delivery systems
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